N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 3. The thiazole ring is connected via an ethyl linker to a 2,4,6-trimethylbenzenesulfonamide moiety. This structure combines electron-rich aromatic systems (dimethoxy, trimethyl) with a sulfonamide group, which is frequently associated with biological activity, including kinase inhibition or antimicrobial effects .
The ethyl linker likely arises from alkylation or nucleophilic substitution steps. Characterization would involve NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm functional groups and regiochemistry, similar to methods described for related triazole-sulfonamide compounds .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c1-14-11-15(2)22(16(3)12-14)31(26,27)24-10-9-21-17(4)25-23(30-21)18-7-8-19(28-5)20(13-18)29-6/h7-8,11-13,24H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJGRXZVIILKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a solvent such as DMF .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Overview
The compound features a thiazole ring, methoxy groups, and a sulfonamide group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 426.58 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antibacterial properties. For example:
- Activity Against Bacteria : Derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Compound | Activity | MIC (µg/ml) |
|---|---|---|
| Thiazole derivative A | Antibacterial against S. aureus | 5 |
| Thiazole derivative B | Antibacterial against E. coli | 10 |
Anticancer Potential
Benzamide derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Disruption of Cell Cycle Progression : Interfering with the normal cycle of cell division.
Anti-inflammatory Effects
The presence of methoxy groups may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Potential Targets
- Enzymes : Inhibition of enzymes involved in cancer pathways.
- Receptors : Binding to receptors that regulate inflammation and immune responses.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of thiazole derivatives similar to this compound. The findings indicated a significant reduction in tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study on Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of thiazole-based compounds. The results demonstrated that these compounds exhibited potent activity against a range of bacterial strains, supporting their potential use as new antibiotics.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
*Estimated based on structural formulas.
Key Differences :
- Heterocycle: The target compound’s 1,3-thiazole core differs from the 1,2,4-triazole in compounds [7–15].
- Substituents : The target compound’s 3,4-dimethoxyphenyl and 2,4,6-trimethylbenzene groups are electron-donating, contrasting with the halogenated (F, Cl, Br) and sulfonylphenyl groups in compounds [7–15]. These differences impact solubility and steric bulk.
- Linker : The ethyl spacer in the target compound may confer flexibility in binding interactions, whereas S-alkylated triazoles in [10–15] have rigid ketone linkers.
Physicochemical Properties
- IR Spectroscopy :
- The target compound’s sulfonamide group would show ν(S=O) stretches near 1150–1350 cm⁻¹, similar to sulfonyl vibrations in compounds [7–15] .
- Unlike compounds [4–6], which exhibit ν(C=O) at 1663–1682 cm⁻¹, the target compound lacks a carbonyl group, aligning with triazoles [7–9] where C=O is absent after cyclization .
- Solubility : The 3,4-dimethoxy and trimethyl groups may reduce aqueous solubility compared to halogenated analogs in [7–15], which benefit from polar halogen substituents.
Stability and Tautomerism
- Compounds [7–9] exist predominantly as 1,2,4-triazole-3-thiones, confirmed by IR (absence of ν(S-H)) and NMR .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a multi-functional structure that includes a thiazole ring and sulfonamide moiety, which are known for their diverse biological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O4S
- Molecular Weight : 446.6 g/mol
The presence of the thiazole ring and sulfonamide group suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
- Signal Transduction Modulation : It could interfere with signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : There is potential for this compound to induce programmed cell death in cancer cells through various pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study : A study evaluating thiazole derivatives reported that certain compounds demonstrated strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values suggested effective cytotoxicity at low micromolar concentrations .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains.
| Activity Type | Tested Organisms | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC values in the range of 10–50 µg/mL |
| Antifungal | C. albicans | Moderate inhibition observed |
Other Biological Activities
Preliminary studies suggest that the compound may also possess antifungal and anti-inflammatory properties. Further research is needed to elucidate these effects fully.
Research Findings
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of thiazole derivatives:
- Synthesis Methods : Common synthetic routes involve multi-step organic reactions including cyclization and electrophilic aromatic substitution.
- Biological Evaluation : In vitro assays have been employed to assess cytotoxicity against various cancer cell lines and microbial strains.
- Computational Studies : Molecular docking studies have shown promising interactions with key biological targets like kinases involved in cancer progression .
Q & A
Q. How can the synthesis of this sulfonamide derivative be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves coupling a thiazole-ethylamine intermediate with a sulfonyl chloride derivative. Key steps include:
- Using triethylamine or pyridine as a base to neutralize HCl during sulfonamide bond formation .
- Optimizing solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to minimize side reactions.
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Monitoring reaction progress using HPLC or TLC to ensure complete consumption of starting materials.
Q. What analytical techniques are most suitable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the benzene and thiazole rings .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute structural confirmation if single crystals are obtainable .
- HPLC-PDA : To assess purity (>98%) and detect trace impurities .
Q. What biological activity screening strategies are recommended for this compound?
- Methodological Answer :
- In vitro assays : Test for antimicrobial activity using broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or kinases, given the sulfonamide and thiazole moieties’ known pharmacological roles .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with biological activity using Gaussian or COMSOL Multiphysics .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Controlled Solubility Studies : Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, 1 atm) using UV-Vis spectroscopy .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvents .
- Literature Meta-Analysis : Compare datasets while accounting for variables like particle size (via dynamic light scattering ) and polymorphic forms .
Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use SILAC labeling or TMT multiplexing to identify differentially expressed proteins in treated vs. untreated cells .
- Metabolomics : Apply LC-MS to track changes in metabolic pathways (e.g., arachidonic acid cascade) .
- Knockout Models : Validate target engagement using CRISPR-Cas9-engineered cell lines lacking putative targets .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the thiazole’s methyl group, benzene’s methoxy substituents, or sulfonamide’s alkyl chain .
- Activity Clustering : Group derivatives by IC50 values and use PCA to identify critical structural features .
- Comparative Analysis : Benchmark against analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide to assess substituent effects .
Methodological Considerations for Advanced Studies
- Theoretical Frameworks : Link research to concepts like Hammett’s equation (electronic effects) or molecular topology to rationalize reactivity/activity trends .
- Data Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility of biological assays .
- Process Automation : Integrate AI-driven platforms (e.g., COMSOL Multiphysics ) for real-time reaction optimization and high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
